REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH:8]=[O:9])=[C:6]([Cl:10])[N:5]=[CH:4][N:3]=1.[F:11][C:12]([F:22])([F:21])[O:13][C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1.C(OCC)(=O)C>C1COCC1>[Cl:10][C:6]1[C:7]([CH:8]=[O:9])=[C:2]([NH:18][C:17]2[CH:19]=[CH:20][C:14]([O:13][C:12]([F:11])([F:21])[F:22])=[CH:15][CH:16]=2)[N:3]=[CH:4][N:5]=1
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Name
|
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1C=O)Cl
|
Name
|
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
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FC(OC1=CC=C(N)C=C1)(F)F
|
Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Type
|
CUSTOM
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Details
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The mixture was stirred for 2 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The organic layer was separated from brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
to yield crude title compound as yellow solids
|
Type
|
CUSTOM
|
Details
|
The compound was then purified by silica gel column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1C=O)NC1=CC=C(C=C1)OC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |